1-(4'-Methyl-6-oxo-2'-pyrrolidin-1-yl-1,6-dihydro-4,5'-bipyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(4’-Methyl-6-oxo-2’-pyrrolidin-1-yl-1,6-dihydro-4,5’-bipyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrrolidine ring, a bipyrimidine core, and a piperidine carboxamide group
Preparation Methods
The synthesis of 1-(4’-Methyl-6-oxo-2’-pyrrolidin-1-yl-1,6-dihydro-4,5’-bipyrimidin-2-yl)piperidine-4-carboxamide involves multiple steps, starting with the construction of the pyrrolidine ring, followed by the formation of the bipyrimidine core, and finally the attachment of the piperidine carboxamide group. The synthetic routes typically involve:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: The bipyrimidine core is formed through a series of reactions involving the functionalization of preformed pyrrolidine rings.
Industrial Production: Industrial methods may involve optimizing these synthetic routes for higher yields and purity, often using automated synthesis and purification techniques.
Chemical Reactions Analysis
1-(4’-Methyl-6-oxo-2’-pyrrolidin-1-yl-1,6-dihydro-4,5’-bipyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can be introduced to the pyrrolidine or bipyrimidine rings.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, often resulting in derivatives with modified biological activity.
Scientific Research Applications
1-(4’-Methyl-6-oxo-2’-pyrrolidin-1-yl-1,6-dihydro-4,5’-bipyrimidin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4’-Methyl-6-oxo-2’-pyrrolidin-1-yl-1,6-dihydro-4,5’-bipyrimidin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(4’-Methyl-6-oxo-2’-pyrrolidin-1-yl-1,6-dihydro-4,5’-bipyrimidin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds:
Similar Compounds: Pyrrolidine derivatives, bipyrimidine-based molecules, and other piperidine carboxamides.
List of Similar Compounds: Examples include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol.
Properties
Molecular Formula |
C19H27N7O |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H27N7O/c1-3-24-8-10-26(11-9-24)19-22-16(12-17(27)23-19)15-13-20-18(21-14(15)2)25-6-4-5-7-25/h12-13H,3-11H2,1-2H3,(H,22,23,27) |
InChI Key |
MSXKUAZBNIUZSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CN=C(N=C3C)N4CCCC4 |
Origin of Product |
United States |
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